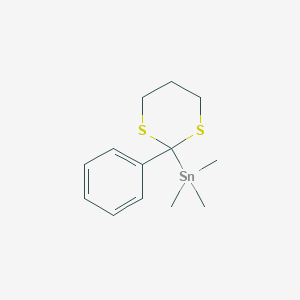![molecular formula C12H9N3O4S B14451732 4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline CAS No. 72848-41-0](/img/structure/B14451732.png)
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline is an organic compound with the molecular formula C12H9N3O6S. It is characterized by the presence of nitro groups and a sulfanyl linkage, making it a significant compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline typically involves the reaction of 4-nitroaniline with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amino derivatives
Substitution: Nitro-substituted and halogen-substituted derivatives
Scientific Research Applications
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl linkage also plays a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-[(4-nitrophenyl)sulfonyl]aniline
- 4-Nitro-N-(2-thienylmethylene)aniline
- 2-Nitro-4-(propylthio)aniline
Uniqueness
4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline is unique due to its specific combination of nitro groups and a sulfanyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
72848-41-0 |
|---|---|
Molecular Formula |
C12H9N3O4S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
4-nitro-N-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9N3O4S/c16-14(17)10-7-5-9(6-8-10)13-20-12-4-2-1-3-11(12)15(18)19/h1-8,13H |
InChI Key |
GDQIGLYEZFPWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


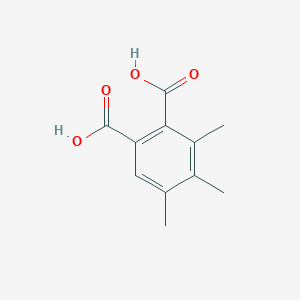
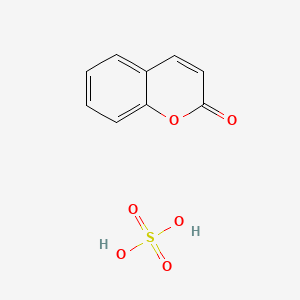
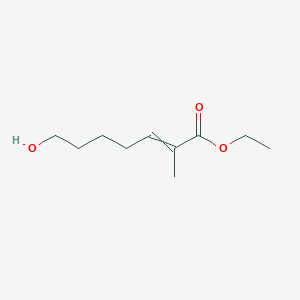
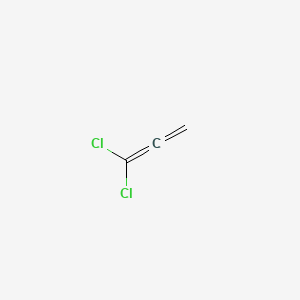

![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
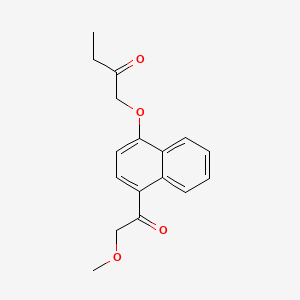
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
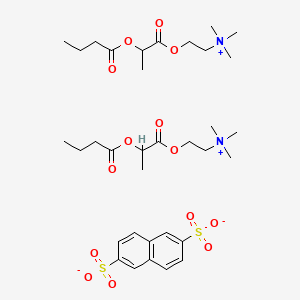
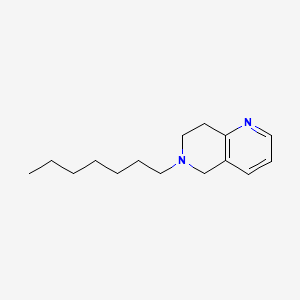
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

